molecular formula C12H21NO4 B2818909 (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2580096-98-4

(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No. B2818909
CAS RN: 2580096-98-4
M. Wt: 243.303
InChI Key: FLGLCFCRDDQZCL-RYUDHWBXSA-N
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Description

This compound is a cyclobutane derivative, which means it contains a four-membered ring in its structure. The “1,2-Dimethyl” indicates that there are two methyl groups attached to the first and second carbon atoms of the cyclobutane ring. The “[(2-methylpropan-2-yl)oxycarbonylamino]” part suggests that there is an amide functional group attached to the second carbon of the ring, with a tert-butyl group attached to the carbonyl carbon of the amide. The “cyclobutane-1-carboxylic acid” part indicates that there is a carboxylic acid functional group attached to the first carbon of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the four-membered cyclobutane ring, which is known to have a certain degree of strain due to its small ring size. The presence of the amide and carboxylic acid functional groups would introduce polar characteristics to the molecule, and the tert-butyl group would provide some steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The polar nature of the amide and carboxylic acid functional groups would likely make this compound soluble in polar solvents. The presence of the tert-butyl group might increase its solubility in non-polar solvents .

Scientific Research Applications

Diagnostic Imaging in Prostate Carcinoma

One notable application of cyclobutane carboxylic acid derivatives is in the field of diagnostic imaging, particularly using anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) in positron emission tomography/computed tomography (PET/CT). This compound has been studied for its effectiveness in detecting prostate carcinoma relapse. A meta-analysis showed that 18F-FACBC PET/CT exhibited high sensitivity and specificity in diagnosing recurrent prostate carcinoma, demonstrating its potential as a non-invasive metabolic imaging technique in this context (Ren et al., 2016).

Natural Product Synthesis and Bioactivity

Cyclobutane-containing natural products, derived from [2 + 2]-cycloaddition reactions, have garnered interest due to their structural diversity, intriguing biosynthesis pathways, and significant biological activities. These compounds, including cyclobutane carboxylic acid derivatives, have been investigated for their potential in pharmaceutical development and other applications. Research has focused on their structural diversity, sources, bioactivities, and biomimetic syntheses, aiming to inspire the synthesis of novel compounds and further phytochemical investigations (Yang et al., 2022).

Antimicrobial and Antitumor Activities

Studies on cyclobutane-containing alkaloids have revealed more than 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The structural, synthetic, and biological aspects of these cyclobutane-containing compounds have been extensively reviewed, highlighting their importance as a source of novel drug leads (Sergeiko et al., 2008).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including cyclobutane carboxylic acid derivatives, have been studied for their inhibitory effects on microbial biocatalysts, which are crucial in biorenewable chemical production. Understanding the mechanisms of inhibition by these compounds can inform metabolic engineering strategies to enhance microbial robustness and improve industrial performance (Jarboe et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block for more complex molecules, or its investigation for potential bioactivity .

properties

IUPAC Name

(1R,2S)-1,2-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(5)7-6-11(12,4)8(14)15/h6-7H2,1-5H3,(H,13,16)(H,14,15)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGLCFCRDDQZCL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@]1(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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